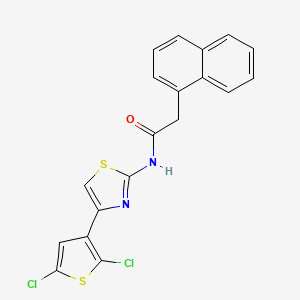
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a naphthalene moiety, and a dichlorothiophene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with the dichlorothiophene group. The final step involves coupling the thiazole derivative with a naphthalene-based acetamide under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorothiophene group, potentially converting it to a less chlorinated form.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the chlorine atoms on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dechlorinated derivatives.
科学的研究の応用
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
- N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenyl)acetamide
- N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(pyridin-2-yl)acetamide
Comparison: Compared to these similar compounds, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene moiety, which may confer distinct electronic and steric properties
特性
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-16-9-14(18(21)26-16)15-10-25-19(22-15)23-17(24)8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,9-10H,8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUZKVHISGXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
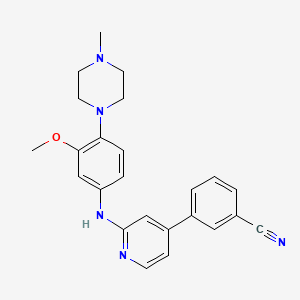
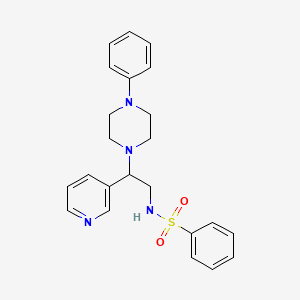
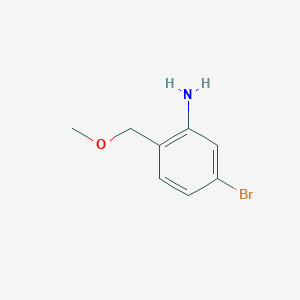
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2834558.png)
![N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)



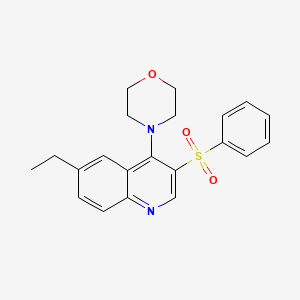
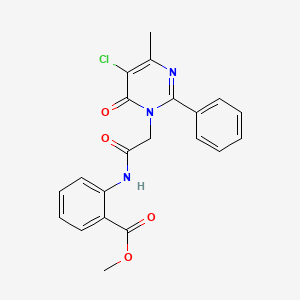
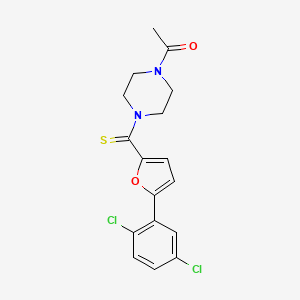
![8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834570.png)
![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)
![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)
